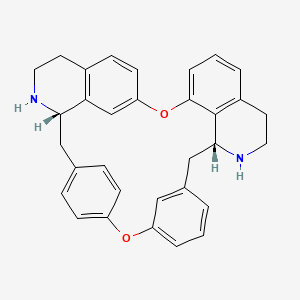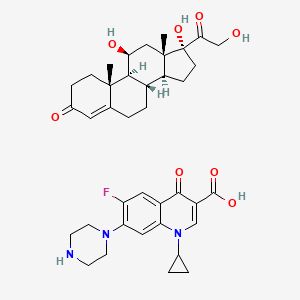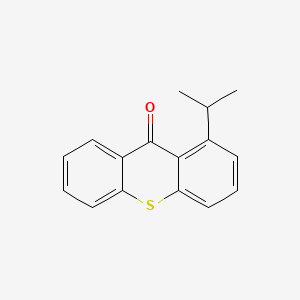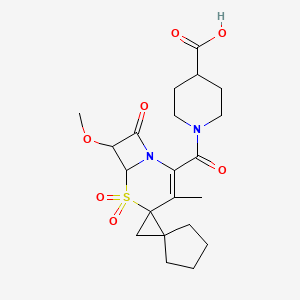
1R-cis-3,3,5-trimethylcyclohexyl ester5-oxo-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crilvastatin is a pyrrolidone non-competitive inhibitor of hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase. Crilvastatin acts by stimulating LDL-cholesterol uptake by hepatocytes and also by stimulating bile cholesterol and bile salt secretion.
Crilvastatin 1R is the 1R isomer of crilvastatin, a pyrrolidone non-competitive inhibitor of hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase.
Scientific Research Applications
Structural Evolution and Pharmacology
This compound is part of a novel class of potent nonpeptide angiotensin II receptor antagonists. These antagonists are being explored for therapeutic applications in hypertension and for understanding the role of Ang II in various disease states. One specific compound, a triacid derivative, has shown promise in inhibiting pressor responses and lowering blood pressure in animal models (Palkowitz et al., 1994).
Stereospecific Syntheses
There have been developments in the stereospecific, semi-automated syntheses of compounds related to L-proline, such as cis-4-[18F]fluoro-L-proline. This advancement is significant for routine production, particularly in the context of creating radiopharmaceuticals for medical imaging applications (Mazza, 2000).
Asymmetric Phase-Transfer Catalysis
This compound is utilized in the enantioselective synthesis of cis-5-substituted proline esters. The process involves asymmetric phase-transfer catalysis and is significant in the synthesis of nonpeptide cholecystokinin antagonists, highlighting its role in creating complex molecular structures (Lygo et al., 2010).
Role in Protein Structure and Activity
The unique propensity of proline, and by extension its derivatives, to adopt cis or trans peptide bond conformations significantly influences protein folding, structure, and activity. Research into creating surrogates for cis-prolyl peptide bonds is crucial for understanding and manipulating protein behavior (Tam et al., 2007).
Dioxygenase Family Enzymes
This compound's analogs are involved in the hydroxylation of L-proline, leading to various hydroxyproline isomers. These reactions are catalyzed by a family of 2-oxoglutarate dependent dioxygenases, important for the industrial production of hydroxyproline, a valuable chiral building block in pharmaceutical synthesis (Hara & Kino, 2009).
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[(1R,5R)-3,3,5-trimethylcyclohexyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11-/m0/s1 |
InChI Key |
FXAAOALUHHXBSO-AXFHLTTASA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)[C@@H]2CCC(=O)N2 |
SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2 |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2 |
Synonyms |
crilvastatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)
![N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)
![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)
![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)



![4-(furan-3-yl)-7-[[3-[(1R,3S,5S)-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B1242536.png)
![2-[[4-(4-Bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B1242538.png)
![hexyl (15S,19S)-5-acetyl-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene-17-carboxylate](/img/structure/B1242542.png)

![(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide](/img/structure/B1242544.png)
![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)
